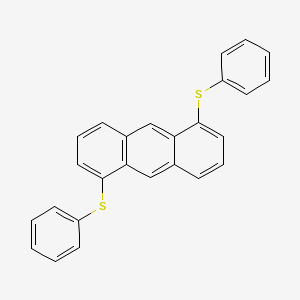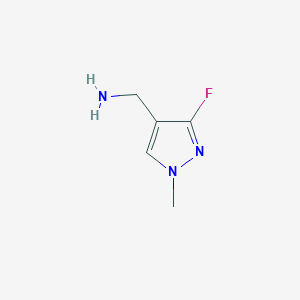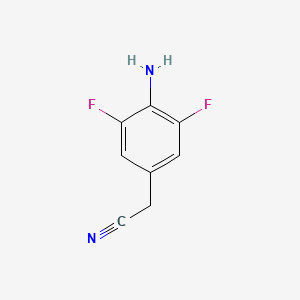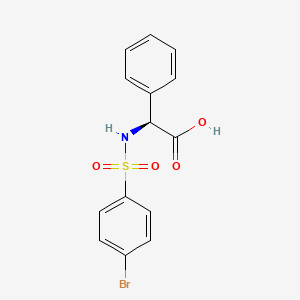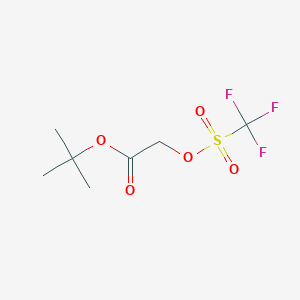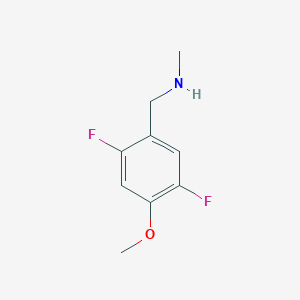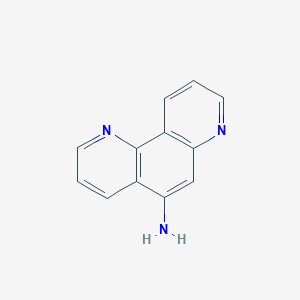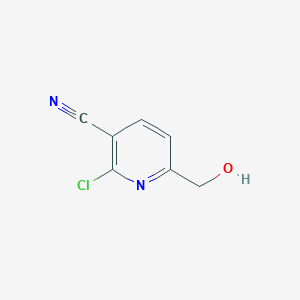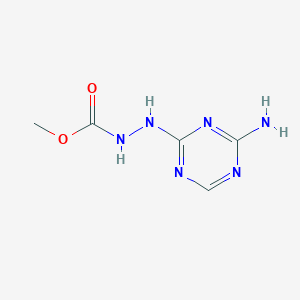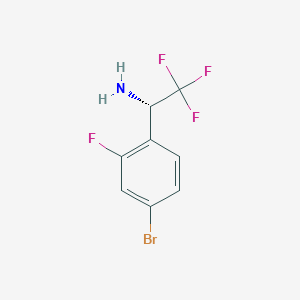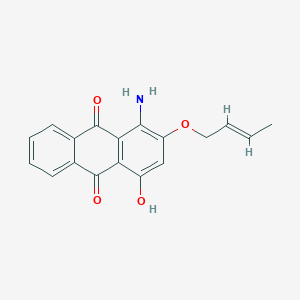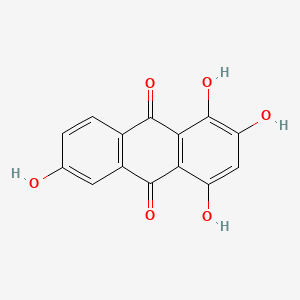
Sodium 2-(trifluoromethyl)pyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H4F3NO2SNa It is a sodium salt derived from pyridine and is characterized by the presence of a trifluoromethyl group at the 2-position and a sulfinate group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(trifluoromethyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates, including sodium 2-(trifluoromethyl)pyridine-3-sulfinate, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The trifluoromethyl and sulfinate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 2-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials with unique properties.
Wirkmechanismus
The mechanism by which sodium 2-(trifluoromethyl)pyridine-3-sulfinate exerts its effects involves the interaction of the trifluoromethyl and sulfinate groups with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The sulfinate group can participate in redox reactions and form covalent bonds with other molecules, leading to diverse chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Sodium trifluoromethanesulfinate: Another sodium salt with a trifluoromethyl group, used in similar trifluoromethylation reactions.
Sodium pyridine-2-sulfinate: A related compound with a sulfinate group at the 2-position of the pyridine ring.
Uniqueness: Sodium 2-(trifluoromethyl)pyridine-3-sulfinate is unique due to the specific positioning of the trifluoromethyl and sulfinate groups on the pyridine ring, which imparts distinct reactivity and properties compared to other sodium sulfinates .
Eigenschaften
Molekularformel |
C6H3F3NNaO2S |
|---|---|
Molekulargewicht |
233.15 g/mol |
IUPAC-Name |
sodium;2-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
ICOJCQMSRNTNNQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
